molecular formula C15H10ClNO B14268182 4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile CAS No. 137814-74-5

4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile

Katalognummer: B14268182
CAS-Nummer: 137814-74-5
Molekulargewicht: 255.70 g/mol
InChI-Schlüssel: VCCWZWPHSBWWFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile is an organic compound that features both an oxirane (epoxide) ring and a benzonitrile group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile typically involves the reaction of 4-chlorobenzaldehyde with a suitable epoxidizing agent. One common method involves the use of peracids, such as m-chloroperoxybenzoic acid (m-CPBA), to convert the aldehyde group into an epoxide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Diols: Formed from the oxidation of the epoxide ring.

    Amines: Formed from the reduction of the nitrile group.

    Substituted Aromatics: Formed from nucleophilic substitution reactions on the phenyl ring.

Wissenschaftliche Forschungsanwendungen

4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including its ability to inhibit certain enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile involves its interaction with molecular targets through its functional groups. The epoxide ring can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Chlorophenyl)oxirane: Shares the epoxide ring and chlorophenyl group but lacks the benzonitrile moiety.

    4-Chlorostyrene oxide: Similar structure but with a different substitution pattern on the phenyl ring.

    3-(4-Chlorophenyl)-2-oxiranylmethanone: Contains an oxirane ring and chlorophenyl group but with a different functional group arrangement.

Uniqueness

4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile is unique due to the presence of both the epoxide ring and the benzonitrile group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar counterparts.

Eigenschaften

CAS-Nummer

137814-74-5

Molekularformel

C15H10ClNO

Molekulargewicht

255.70 g/mol

IUPAC-Name

4-[2-(4-chlorophenyl)oxiran-2-yl]benzonitrile

InChI

InChI=1S/C15H10ClNO/c16-14-7-5-13(6-8-14)15(10-18-15)12-3-1-11(9-17)2-4-12/h1-8H,10H2

InChI-Schlüssel

VCCWZWPHSBWWFP-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.